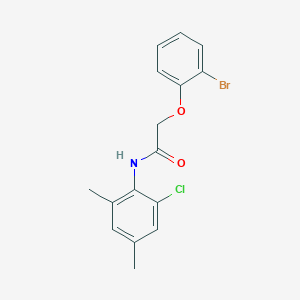
2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD0705 is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription and epigenetic regulation.
作用机制
2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription and epigenetic regulation. Specifically, the compound binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and disrupting the recruitment of transcriptional machinery to gene promoters. This results in the suppression of gene transcription and the downregulation of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, the compound has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of oncogenes. In inflammation models, this compound has been shown to suppress the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In cardiovascular disease models, the compound has been shown to regulate the expression of genes involved in vascular function, leading to improved vascular health.
实验室实验的优点和局限性
One of the main advantages of 2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide is its specificity for the BET family of proteins, which allows for targeted inhibition of gene transcription. Additionally, the compound has been shown to have high potency and selectivity, making it an attractive candidate for therapeutic development. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the compound has been shown to have off-target effects on other proteins, which can complicate data interpretation in lab experiments.
未来方向
There are several future directions for research on 2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide. One potential direction is the development of more potent and selective BET inhibitors that can be used in therapeutic applications. Another direction is the investigation of the compound's effects on other disease models, such as neurodegenerative diseases and viral infections. Additionally, the development of more efficient synthesis methods for this compound could improve its availability for research and therapeutic development.
合成方法
The synthesis of 2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide involves a multi-step process that starts with the reaction of 2-bromophenol with sodium hydride to form 2-bromophenoxide. This intermediate is then reacted with N-(2-chloro-4,6-dimethylphenyl)acetamide in the presence of potassium carbonate to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound inhibits the BET family of proteins, which play a crucial role in the regulation of gene transcription and epigenetic modification. BET inhibitors have been shown to have anti-cancer effects by suppressing the expression of oncogenes and inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. The compound also has potential applications in cardiovascular diseases by regulating the expression of genes involved in vascular function.
属性
分子式 |
C16H15BrClNO2 |
|---|---|
分子量 |
368.7 g/mol |
IUPAC 名称 |
2-(2-bromophenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-7-11(2)16(13(18)8-10)19-15(20)9-21-14-6-4-3-5-12(14)17/h3-8H,9H2,1-2H3,(H,19,20) |
InChI 键 |
DHPFONWMCLOBOS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=CC=CC=C2Br)C |
规范 SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=CC=CC=C2Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![7-(1,3-benzodioxol-5-yl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285048.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285050.png)
![7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285051.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)



![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
